(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Significance
The systematic nomenclature of (1r,4s,5s)-Rel-2-tert-butoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid reflects the compound's complex three-dimensional architecture and stereochemical features. The compound possesses the molecular formula C₁₁H₁₇NO₄ with a molecular weight of 227.26 grams per mole, and is assigned Chemical Abstracts Service registry number 615575-74-1. The structural motif can be represented by the Simplified Molecular Input Line Entry System notation: CC(C)(C)OC(=O)N1CC2CC[C@H]1CN2, which encodes the specific connectivity and stereochemistry of the molecule.
The core 2-azabicyclo[2.1.1]hexane scaffold represents a nitrogen-containing bicyclic framework characterized by a bridged ring system where the nitrogen atom occupies the 2-position. This structural arrangement creates a rigid, three-dimensional framework that constrains the molecular geometry and influences the compound's chemical reactivity and biological properties. The stereochemical descriptors (1r,4s,5s) indicate the specific spatial arrangement of substituents around the bicyclic core, with the "rel" prefix denoting relative stereochemistry rather than absolute configuration. The presence of both a carboxylic acid functional group at the 5-position and a tert-butoxycarbonyl protecting group attached to the nitrogen atom creates a bifunctional molecule capable of participating in diverse synthetic transformations.
The structural significance of this compound extends beyond its individual functional groups to encompass the unique properties imparted by the strained bicyclic system. The 2-azabicyclo[2.1.1]hexane framework exhibits considerable ring strain due to the presence of four-membered ring components within the bicyclic structure. This strain energy contributes to the compound's reactivity profile and can be exploited in synthetic strategies that rely on ring-opening or rearrangement reactions. Furthermore, the rigid three-dimensional structure provides a well-defined spatial arrangement of functional groups, making it an attractive building block for the construction of conformationally constrained molecules with potential biological activity.
Role of Bicyclic Scaffolds in Medicinal Chemistry
Bicyclic scaffolds have emerged as increasingly important structural motifs in medicinal chemistry due to their ability to provide conformational rigidity and three-dimensional complexity that can enhance binding affinity and selectivity for biological targets. The 2-azabicyclo[2.1.1]hexane core structure exemplifies this trend, representing a departure from traditional flat, aromatic ring systems toward more sophisticated three-dimensional architectures that can better complement the complex binding sites of proteins and enzymes. Contemporary medicinal chemistry faces diverse challenges including the need for both potency and specificity of therapeutic agents, increasingly demanding requirements for low toxicity across patient populations, and the necessity for novelty in intellectual property given the extensive use of benzenoid and heteroaromatic ring systems in numerous patents.
The unique structural features of bicyclic systems like the 2-azabicyclo[2.1.1]hexane scaffold offer several advantages in drug design and development. The rigid three-dimensional framework restricts conformational flexibility, potentially leading to improved binding selectivity by reducing the entropic penalty associated with target binding. This conformational constraint can result in enhanced potency against specific biological targets while simultaneously reducing off-target interactions that contribute to adverse effects. The nitrogen atom within the bicyclic framework provides opportunities for additional hydrogen bonding interactions and can serve as a site for further functionalization or conjugation reactions.
Research into related bicyclic systems has demonstrated their significant potential in addressing challenging therapeutic targets. The 2-azabicyclo[3.2.1]octane scaffold, a structurally related system, has shown considerable promise in drug discovery applications due to its unique three-dimensional topology and potential for diverse chemical modifications. These nitrogen-containing heterocycles have been successfully applied as key synthetic intermediates in several total syntheses, while their distinctive structures present both opportunities and challenges in synthetic accessibility. The development of efficient synthetic routes to such bicyclic architectures remains an active area of research, with new methodologies continuing to emerge that make these complex structures more readily available for medicinal chemistry applications.
The application of bicyclic scaffolds extends beyond individual compound optimization to encompass broader strategies in chemical biology and drug discovery. The three-dimensional complexity inherent in these structures provides access to previously unexplored regions of chemical space, potentially leading to the identification of novel biological activities and therapeutic mechanisms. Bicyclic acetals and related structures have demonstrated particular relevance in biological systems, playing key roles in various biological interactions and offering structural and stereochemical diversity through multiple possible ring combinations. This topological diversity has significant implications for diversity-oriented synthesis approaches, where the goal is to generate collections of compounds that systematically explore different regions of chemical space.
Importance of tert-Butoxycarbonyl Protecting Groups
The tert-butoxycarbonyl protecting group represents one of the most widely utilized and versatile protective strategies in organic synthesis, particularly for amino functional groups. In the context of (1r,4s,5s)-Rel-2-tert-butoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid, this protecting group serves multiple critical functions that enable complex synthetic transformations while preserving the integrity of the nitrogen-containing bicyclic framework. The tert-butoxycarbonyl group is classified as an acid-labile protecting group, meaning it can be selectively removed under acidic conditions without affecting other functional groups that might be present in complex molecular structures.
The installation of tert-butoxycarbonyl protecting groups typically involves the reaction of the target amine with di-tert-butyl dicarbonate, commonly performed under mild aqueous conditions in the presence of a base such as sodium hydroxide. This protection strategy offers several distinct advantages in synthetic chemistry applications. First, the tert-butoxycarbonyl group provides effective protection against unwanted reactions at the nitrogen center during subsequent synthetic transformations. Second, the protecting group is stable under basic conditions and many nucleophilic reagents, allowing for diverse synthetic manipulations of other parts of the molecule. Third, the deprotection process is highly selective and proceeds under well-established conditions that are compatible with most other functional groups commonly encountered in synthetic chemistry.
The mechanism of tert-butoxycarbonyl deprotection involves initial protonation by strong acids such as trifluoroacetic acid, followed by elimination to generate a tert-butyl cation and carbamic acid intermediate. The carbamic acid rapidly undergoes decarboxylation to yield the free amine and carbon dioxide gas. This mechanism is particularly advantageous because it generates volatile byproducts that can be easily removed from the reaction mixture, simplifying purification procedures. The reliability and predictability of this deprotection process have made tert-butoxycarbonyl groups indispensable tools in multi-step synthetic sequences where selective protection and deprotection of amino groups is required.
In the specific context of bicyclic systems like 2-azabicyclo[2.1.1]hexane derivatives, the tert-butoxycarbonyl protecting group serves additional specialized functions beyond simple amino protection. The bulky tert-butyl substituent can influence the conformational preferences of the bicyclic system, potentially affecting both the reactivity and selectivity of subsequent transformations. Furthermore, the electronic properties of the carbamate linkage can modulate the basicity and nucleophilicity of the protected nitrogen, allowing for fine-tuning of reactivity profiles in complex synthetic sequences. The combination of steric and electronic effects makes tert-butoxycarbonyl protection particularly valuable in the synthesis and functionalization of constrained bicyclic scaffolds.
Properties
CAS No. |
615575-74-1 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(1S,4R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1 |
InChI Key |
VGONMHFNYUTBCO-BIIVOSGPSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H]2C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as azabicyclo[2.1.1]hexane derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Cyclization: The protected intermediate undergoes cyclization to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
- Bicyclo Systems: The [2.1.1] system in the target compound provides a distinct spatial arrangement compared to [3.1.0] or [2.2.1] systems.
- Substituent Positioning : The placement of the Boc group (C-2 vs. C-1 or C-3) and carboxylic acid (C-5 vs. C-4) significantly impacts polarity and hydrogen-bonding capacity .
- Stereochemistry : The rel configuration in the target compound indicates a racemic mixture, whereas enantiopure analogs (e.g., in ) may exhibit enhanced biological specificity .

Physicochemical Properties
Biological Activity
(1R,4S,5S)-Rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound with potential applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules. Its structure includes a bicyclic azabicyclo framework, which may confer unique biological properties. This article explores the biological activity of this compound, including its antibacterial properties and potential therapeutic applications.
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- CAS Number : 615575-74-1
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during reactions.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds related to this compound. For instance, derivatives of azabicyclo compounds have shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus (MRSA) | <0.25 µg/mL |
| Compound B | Escherichia coli | <0.5 µg/mL |
| Compound C | Klebsiella pneumoniae | 2 µg/mL |
These findings suggest that modifications to the bicyclic structure can enhance antibacterial efficacy, potentially making these compounds valuable in treating multidrug-resistant infections .
The mechanism by which this compound exhibits its biological activity may involve inhibition of bacterial topoisomerases, enzymes critical for DNA replication and transcription. Studies have indicated that similar compounds can inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death .
Case Studies
Several case studies have investigated the biological effects of azabicyclo compounds:
- Study on Antimicrobial Efficacy : A recent study tested various azabicyclo derivatives against a panel of resistant bacterial strains. The results indicated that specific structural modifications significantly increased antimicrobial activity and reduced MIC values .
- In Vivo Efficacy : In animal models, certain derivatives demonstrated promising results in treating infections caused by vancomycin-resistant Staphylococcus aureus. These studies are crucial for understanding the potential therapeutic applications of this compound in clinical settings .
Q & A
Q. What are the common synthetic routes for (1r,4s,5s)-Rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves photoirradiation of substituted 1,2-dihydropyridines (e.g., ), followed by bromine-mediated rearrangements to form the bicyclic core. Key steps include:
- Photoirradiation : Generates strained intermediates like 2-azabicyclo[2.2.0]hexenes.
- Bromine addition : Substituents (e.g., methyl or phenyl groups) dictate reaction pathways, yielding either rearranged (2.1.1) or unrearranged (2.2.0) products .
- Boc protection : Introduced via tert-butoxycarbonyl anhydride to stabilize the amine group.
Optimization : Yield and purity depend on solvent choice (e.g., dichloromethane for bromine reactions), temperature control (–20°C to 0°C), and catalytic additives. For example, bromine in CH₂Cl₂ at –20°C minimizes side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute stereochemistry and confirms bicyclic geometry (e.g., endo/exo configurations) .
- 2D NMR (NOESY, COSY): Identifies spatial proximities between protons (e.g., distinguishing C5-carboxylic acid orientation) .
- IR spectroscopy : Validates Boc-group presence (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (–OH stretch at 2500–3300 cm⁻¹).
Advanced Research Questions
Q. How do substituents on the bicyclic framework influence reactivity in ring-opening or functionalization reactions?
Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes for derivatives of this compound?
- Methodological Answer : Contradictions often arise from:
- Reagent purity : Trace moisture degrades Boc groups; use molecular sieves in anhydrous conditions.
- Stereochemical drift : Monitor reaction progress via chiral HPLC to detect epimerization.
- Catalyst variability : Replace homogeneous catalysts (e.g., Pd/C) with immobilized analogs for reproducibility .
Case Study : Discrepancies in azetidin-2-one yields () were resolved by optimizing deprotection steps (e.g., TFA vs. HCl in dioxane).
Q. How can this compound serve as a precursor for β-lactam analogs or other bioactive scaffolds?
- Methodological Answer : The bicyclic core is a rigid template for β-lactam synthesis:
- Ring-opening : React with nucleophiles (e.g., amines) to form azetidin-2-ones ().
- Decarboxylation : Thermal or photolytic removal of CO₂ generates strained intermediates for cross-coupling (e.g., Suzuki-Miyaura) .
Table: Bioactive Derivatives
| Derivative | Application | Key Reaction |
|---|---|---|
| Azetidin-2-one | Antibacterial | Ring-opening with NH₃ |
| 5-Amino analog | Enzyme inhibitor | Reductive amination |
Data Contradiction Analysis
Q. Why do some studies report divergent stereochemical outcomes for bromine-mediated rearrangements of similar azabicyclo compounds?
- Methodological Answer : Divergence stems from:
- Torquoselectivity : Electron-donating substituents (e.g., –OCH₃) favor inward rotation during photoirradiation ().
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, altering product ratios.
Resolution : Use kinetic isotopic effects (KIE) studies to probe transition states and validate via in situ IR monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

